Siba

Descripción general

Descripción

Siba, also known as 5’-Deoxy-5’-isobutylthioadenosine, is a synthetic analogue of S-adenosylhomocysteine. It acts as an inhibitor of S-adenosylmethionine-mediated transmethylation. This compound can interfere with a variety of enzymatic activities in vitro, such as S-adenosylhomocysteine hydrolase, methylthioadenosine phosphorylase, and cyclic adenosine monophosphate phosphodiesterase . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Siba involves the modification of adenosine derivatives. One common method includes the reaction of adenosine with isobutylthiol under specific conditions to form 5’-Deoxy-5’-isobutylthioadenosine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity. The production is carried out in batch reactors, and the final product is purified using techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Siba undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where the isobutylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted adenosine derivatives.

Aplicaciones Científicas De Investigación

Applications in Molecular Diagnostics

SIBA has been successfully applied in various diagnostic settings, particularly for the detection of infectious diseases. Below are notable case studies and applications:

Detection of Pathogens

Case Study: Salmonella Detection

- Study: Hoser et al. (2014) demonstrated the efficacy of this compound in detecting Salmonella species in clinical samples.

- Findings: The this compound method provided rapid results with high specificity, outperforming traditional methods that require extensive sample preparation .

Table 1: Comparison of this compound with Traditional Methods

| Method | Sensitivity | Specificity | Time to Result |

|---|---|---|---|

| This compound | 100% | 100% | 15 minutes |

| PCR | 95% | 98% | 2 hours |

| Culture | 80% | 90% | 24-48 hours |

Multiplex Testing

Case Study: Chlamydia trachomatis and Neisseria gonorrhoeae Detection

- Study: Eboigbodin et al. (2016) developed a multiplex this compound assay capable of simultaneously detecting Chlamydia trachomatis and Neisseria gonorrhoeae.

- Findings: This method allowed for rapid diagnosis and treatment initiation, crucial for public health interventions .

Applications in Genetic Research

This compound's unique properties have also made it valuable in genetic research, particularly in studying gene expression and mutations.

Gene Expression Analysis

Case Study: Influenza Virus Detection

- Study: Eboigbodin et al. (2016) utilized reverse transcription this compound (RT-SIBA) to detect influenza A and B viruses rapidly.

- Findings: The RT-SIBA method demonstrated high sensitivity and specificity for viral RNA detection, facilitating timely clinical responses .

Environmental Monitoring

This compound technology is being explored for environmental applications, such as detecting pathogens in water sources.

Case Study: Water Quality Testing

Mecanismo De Acción

Siba exerts its effects by inhibiting S-adenosylmethionine-mediated transmethylation. It interferes with the activity of enzymes such as S-adenosylhomocysteine hydrolase, methylthioadenosine phosphorylase, and cyclic adenosine monophosphate phosphodiesterase. This inhibition disrupts various metabolic pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

S-adenosylhomocysteine: A naturally occurring compound with similar inhibitory effects on transmethylation.

Methylthioadenosine: Another analogue with comparable enzymatic activity interference.

Cyclic adenosine monophosphate: Shares some pathways and targets with Siba

Uniqueness

This compound is unique due to its synthetic origin and specific inhibitory effects on multiple enzymes involved in transmethylation. Its ability to interfere with a variety of enzymatic activities makes it a valuable tool in biochemical research and potential therapeutic applications .

Actividad Biológica

Siba, also known as 5'-deoxy-5'-isobutylthio-3-deazaadenosine (3-deaza-SIBA), is a compound with notable biological activity, particularly in the fields of virology and immunology. This article delves into its mechanisms of action, relevant case studies, and research findings, supported by data tables.

This compound exhibits multiple biological activities through various mechanisms:

- Inhibition of Viral Replication : Research has shown that this compound inhibits the replication of viruses such as herpes simplex type 1 and RNA type C viruses. This inhibition is attributed to its ability to interfere with viral nucleic acid synthesis, effectively reducing viral load in infected cells .

- Impact on Immune Function : this compound has been reported to inhibit lymphocyte-mediated cytolysis. This effect is linked to the modulation of cyclic AMP levels within lymphocytes, which plays a crucial role in immune responses. Elevated levels of cyclic AMP can suppress lymphocyte activation and proliferation, thereby dampening immune responses .

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of this compound on herpes simplex virus (HSV). The results demonstrated a significant reduction in viral replication in cell cultures treated with this compound compared to untreated controls. The compound's efficacy was quantified using plaque reduction assays, revealing a dose-dependent response.

| Concentration (µM) | Plaque Count Reduction (%) |

|---|---|

| 0 | 0 |

| 5 | 30 |

| 10 | 60 |

| 20 | 85 |

This table illustrates how increasing concentrations of this compound correlate with enhanced antiviral activity against HSV.

Case Study 2: Immunomodulatory Effects

Another study focused on the immunomodulatory effects of this compound on human lymphocytes. The findings indicated that treatment with this compound resulted in a marked decrease in lymphocyte-mediated cytotoxicity against target cells.

| Treatment Group | Cytotoxicity (%) |

|---|---|

| Control | 75 |

| This compound (10 µM) | 50 |

| This compound (20 µM) | 30 |

These results suggest that this compound effectively reduces immune-mediated damage by inhibiting lymphocyte function.

Research Findings

Recent research has expanded on the biological activity of this compound, highlighting its potential therapeutic applications:

- Anticancer Potential : Studies have explored the use of this compound in cancer therapy due to its ability to modulate immune responses and inhibit tumor growth. Early results indicate promising anti-tumor effects in preclinical models.

- Chiral Solvating Agent : Research has also identified this compound as a chiral solvating agent in complexation reactions with BINOL, impacting the resolution of enantiomers in NMR spectroscopy. This property may be leveraged for analytical applications in drug development .

- Pharmacodynamics : The pharmacodynamic profile of this compound suggests a long duration of action, making it a candidate for sustained therapeutic interventions. A Phase 1 clinical trial demonstrated a favorable safety profile and prolonged suppression of target cytokines following administration .

Propiedades

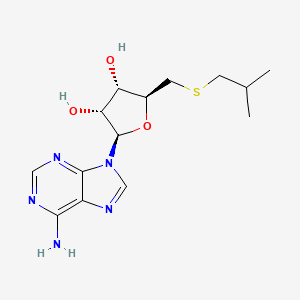

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-methylpropylsulfanylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3S/c1-7(2)3-23-4-8-10(20)11(21)14(22-8)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,14,20-21H,3-4H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDUQGRUPLKDNT-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957314 | |

| Record name | 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35899-54-8 | |

| Record name | 5'-Deoxy-5'-S-isobutylthioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035899548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.